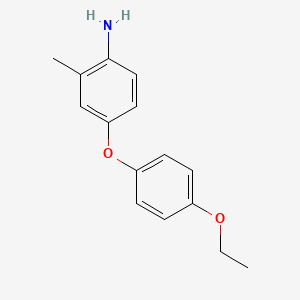

4-(4-Ethoxyphenoxy)-2-methylaniline

Description

4-(4-Ethoxyphenoxy)-2-methylaniline (CAS: Not explicitly provided in evidence, but structurally related to compounds in and ) is an aromatic amine derivative featuring a central aniline core substituted with a 4-ethoxyphenoxy group at the para position and a methyl group at the ortho position. Its molecular formula is C₁₅H₁₇NO₂, with a molar mass of 255.35 g/mol (inferred from analogous compounds in ). This compound is structurally related to intermediates used in pharmaceuticals, dyes, and polymer synthesis, as seen in and , where similar aniline derivatives serve as monomers or precursors.

Properties

IUPAC Name |

4-(4-ethoxyphenoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-17-12-4-6-13(7-5-12)18-14-8-9-15(16)11(2)10-14/h4-10H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSHMPMHYQJBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenoxy)-2-methylaniline typically involves the reaction of 4-ethoxyphenol with 2-chloro-4-methylaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenoxy)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The ethoxy and phenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(4-Ethoxyphenoxy)-2-methylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme interactions and inhibition.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenoxy)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and phenoxy groups may facilitate binding to these targets, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-(4-Ethoxyphenoxy)-2-methylaniline with structurally related aniline derivatives, highlighting substituent variations and their impacts on physicochemical properties:

Key Observations :

- Substituent Position : The ethoxy group's position (para vs. meta) alters electronic effects. Para substitution (as in the target compound) maximizes resonance stabilization, while meta substitution () introduces steric and electronic distortions.

- Halogen vs. Alkoxy Groups : Fluorine or chlorine substituents () increase electronegativity, enhancing reactivity toward electrophilic substitution compared to ethoxy groups.

- Methoxy Derivatives : Smaller alkoxy groups (e.g., -OCH₃ in ) reduce steric hindrance, improving solubility in polar solvents.

Biological Activity

4-(4-Ethoxyphenoxy)-2-methylaniline is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, making it a candidate for further investigation into its therapeutic applications.

Chemical Structure and Properties

The compound is classified as an aniline derivative with a phenoxy group. Its chemical structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C16H19NO2

- CAS Number: 946786-24-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate biochemical pathways involved in several physiological processes. The specific mechanisms may include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation: By binding to certain receptors, it may influence signaling pathways that regulate cell growth, apoptosis, or inflammation.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

-

Antimicrobial Activity:

- Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against a range of bacteria and fungi. The presence of the ethoxy and phenoxy groups may enhance this activity by increasing lipophilicity, facilitating membrane penetration.

-

Antioxidant Properties:

- Preliminary tests suggest that this compound may possess antioxidant capabilities. It could scavenge free radicals, thereby mitigating oxidative stress in biological systems.

-

Anticancer Potential:

- Initial in vitro studies have indicated cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, although detailed studies are required to elucidate these pathways.

Research Findings and Case Studies

Several case studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

- Study on Antimicrobial Activity: A series of phenoxy derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural motifs exhibited moderate to high antibacterial activity, suggesting that this compound could show comparable effects .

- Antioxidant Evaluation: In a study assessing the antioxidant capacity of various aniline derivatives using DPPH radical scavenging assays, several compounds demonstrated significant IC50 values lower than that of ascorbic acid, indicating strong antioxidant potential .

- Cytotoxicity Assays: Research involving derivatives of methylaniline showed cytotoxic effects on cancer cell lines such as U2OS and others. The findings suggest that this compound may similarly exhibit anticancer properties through mechanisms like apoptosis induction.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.